molecular formula C30H38N2O4 B8594501 9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- CAS No. 71673-03-5

9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-

Cat. No. B8594501
M. Wt: 490.6 g/mol
InChI Key: WYCMPIOTZTUXJF-UHFFFAOYSA-N
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Patent
US04420581

Procedure details

A mixture of quinizarin (37.5 g) and lecuoquinizarin (12.5 g) was added portionwise over about one hour to trans-4-aminomethylcyclohexane methanol (200 g) at 125°-130° C. The temperature was held at 125°-130° C. for an additional two hours and then the reaction mixture was added with stirring to a 2% aqueous sodium hydroxide solution (800 ml). Air and steam were blown through the mixture for about one hour and then the dye was collected by filtration and washed with water. The moist cake was slurried in isopropanol (250 ml) at 55°-60° C. and the mixture was then filtered. The dye cake was washed with acetone and then dried in air. The yield was 78 g or about 77% of the theoretical yield.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:15](=[O:16])[C:14]3[C:9](=[C:10](O)[CH:11]=[CH:12][C:13]=3O)[C:7](=[O:8])[C:5]=2[CH:6]=1.[NH2:19][CH2:20][C@H:21]1[CH2:26][CH2:25][C@H:24]([CH2:27][OH:28])[CH2:23][CH2:22]1.[OH-:29].[Na+]>>[OH:29][CH2:27][CH:24]1[CH2:25][CH2:26][CH:21]([CH2:20][NH:19][C:13]2[C:14]3[C:15](=[O:16])[C:4]4[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=4)[C:7](=[O:8])[C:9]=3[C:10]([NH:19][CH2:20][CH:21]3[CH2:26][CH2:25][CH:24]([CH2:27][OH:28])[CH2:23][CH2:22]3)=[CH:11][CH:12]=2)[CH2:22][CH2:23]1 |f:2.3|

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
NC[C@@H]1CC[C@H](CC1)CO
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was added
WAIT
Type
WAIT
Details
Air and steam were blown through the mixture for about one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the dye was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
was slurried in isopropanol (250 ml) at 55°-60° C.
FILTRATION
Type
FILTRATION
Details
the mixture was then filtered
WASH
Type
WASH
Details
The dye cake was washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCC1CCC(CC1)CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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